Cyclohexyl phenyl ketone

Beschreibung

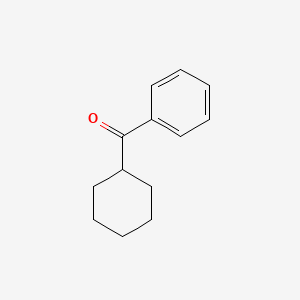

Structure

2D Structure

Eigenschaften

IUPAC Name |

cyclohexyl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFYCFSWWDXEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048182 | |

| Record name | Cyclohexylphenylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-50-5 | |

| Record name | Cyclohexyl phenyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylphenylketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl phenyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, cyclohexylphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexylphenylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl phenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLPHENYLKETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NU53987V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the fundamental properties of Cyclohexyl phenyl ketone?

An In-depth Technical Guide to the Core Properties of Cyclohexyl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical, physical, and spectral properties of this compound. It includes detailed experimental protocols for its synthesis and subsequent reactions, alongside a workflow visualization to facilitate understanding of the synthetic process.

Core Properties of this compound

This compound, also known as benzoylcyclohexane, is an organic compound with the chemical formula C₁₃H₁₆O.[1] It consists of a cyclohexyl group and a phenyl group attached to a carbonyl group.[2] This structure, containing both non-polar (cyclohexyl and phenyl groups) and polar (carbonyl group) moieties, gives rise to its characteristic physical and chemical properties.[2] At room temperature, it can exist as a colorless to pale yellow liquid or a solid.[2][3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₃H₁₆O |

| Molecular Weight | 188.27 g/mol [3] |

| IUPAC Name | cyclohexyl(phenyl)methanone[1] |

| Synonyms | Benzoylcyclohexane, Phenyl cyclohexyl ketone[4][5] |

| CAS Number | 712-50-5[1] |

| Appearance | Colorless to pale yellow liquid or solid[2][3] |

| Melting Point | 55-57 °C[3][6] |

| Boiling Point | 165-168 °C at 20 mmHg[7] |

| Density | 1.0338 g/cm³[2] |

| Flash Point | 113 °C (235.4 °F) - closed cup[3] |

| Solubility | More soluble in non-polar organic solvents (e.g., hexane, toluene) and less soluble in polar solvents like water.[2] |

Spectral Information

Spectroscopic data is crucial for the identification and characterization of this compound. Available spectral data includes:

-

¹H NMR and ¹³C NMR: Provides information about the hydrogen and carbon framework of the molecule.[1][8]

-

Infrared (IR) Spectroscopy: Identifies the presence of the carbonyl (C=O) functional group and other characteristic bonds.[1][5]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.[5][8][9]

Experimental Protocols

The following sections detail common experimental procedures involving this compound.

Synthesis of this compound via Friedel-Crafts Acylation

A prevalent method for synthesizing this compound is the Friedel-Crafts acylation of benzene (B151609) with cyclohexanecarbonyl chloride, using a Lewis acid catalyst such as anhydrous aluminum trichloride (B1173362).[10][11]

Materials:

-

Cyclohexanecarbonyl chloride

-

Benzene

-

Anhydrous aluminum trichloride (AlCl₃)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, benzene is cooled in an ice bath.

-

Anhydrous aluminum trichloride is added to the benzene in portions while stirring.[11]

-

Cyclohexanecarbonyl chloride is then added dropwise to the mixture, maintaining a low temperature.[11] The molar ratio of benzene to cyclohexanecarbonyl chloride to aluminum trichloride is typically optimized for the reaction.[11]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period to ensure the reaction goes to completion.[10]

-

The reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).[12]

-

Upon completion, the reaction mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[10]

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent like diethyl ether.[10]

-

The combined organic layers are washed sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.[10]

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.[10]

-

The crude product can be further purified by distillation under reduced pressure or recrystallization.[10]

Oximation of this compound

This compound can be converted to its corresponding oxime, this compound oxime, through a condensation reaction with hydroxylamine (B1172632).[12] This oxime is a valuable intermediate in organic synthesis.[12][13]

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A base (e.g., sodium acetate (B1210297) or potassium carbonate)[12][13]

-

Ethanol (B145695) (95%)

-

Water

Procedure:

-

Dissolve this compound in 95% ethanol in a round-bottom flask.[13]

-

In a separate beaker, dissolve hydroxylamine hydrochloride and a base (e.g., sodium acetate) in a minimal amount of warm water.[13] The molar ratio of ketone to hydroxylamine hydrochloride to base is typically around 1:1.5:1.5.[10]

-

Add the aqueous solution of hydroxylamine hydrochloride and base to the ethanolic solution of the ketone.[13]

-

Heat the reaction mixture to reflux for several hours (e.g., 4 hours). The reaction progress can be monitored by TLC.[12][13]

-

After the reaction is complete, cool the mixture to room temperature.[13]

-

Pour the cooled reaction mixture into cold water to precipitate the crude oxime.[13]

-

Collect the solid product by vacuum filtration and wash it with cold water.[13]

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[12][13]

Mandatory Visualizations

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Applications and Reactivity

This compound serves as a valuable intermediate in various organic synthesis processes.[2] Its distinct structural features make it a useful building block in the manufacturing of pharmaceuticals and other complex organic compounds.[2] As a ketone, it undergoes typical nucleophilic addition reactions at the carbonyl group.[2] It is also used as an intermediate in the production of photoinitiators, such as 1-hydroxythis compound, which are utilized in UV curing applications for coatings and inks.[11]

Safety and Handling

This compound is considered to be an irritant to the eyes, respiratory system, and skin.[14] Appropriate personal protective equipment, including gloves, and eye/face protection, should be worn when handling this chemical.[14][15] It should be used in a well-ventilated area, and inhalation of its vapors should be avoided.[14][16] Store in a cool, dry place in a tightly closed container.[14] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[14] If spilled, prevent the product from entering drains and clean it up without creating dust.[15][16]

References

- 1. This compound | C13H16O | CID 12837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 环己基苯基甲酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Phenyl cyclohexyl ketone (CAS 712-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Phenyl cyclohexyl ketone [webbook.nist.gov]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. spectrabase.com [spectrabase.com]

- 9. Phenyl cyclohexyl ketone [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. US6881865B2 - Method for preparing this compound from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of Cyclohexyl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to cyclohexyl phenyl ketone, a key intermediate in the synthesis of various organic compounds, including photoinitiators for UV curing processes. This document details the core reaction mechanisms, provides structured experimental protocols, and presents quantitative data to facilitate reproducible and optimized synthesis.

Friedel-Crafts Acylation of Benzene (B151609)

The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[3]

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation proceeds through the formation of a key electrophilic intermediate, the acylium ion.[4]

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of cyclohexanecarbonyl chloride, polarizing the carbon-chlorine bond. This complex then dissociates to form a resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich π system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[3]

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding this compound.[3]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocols & Quantitative Data

The synthesis of this compound via Friedel-Crafts acylation can be performed under various conditions, with adjustments in solvent, temperature, and molar ratios of reactants affecting the yield and purity of the product.

Table 1: Quantitative Data for Friedel-Crafts Acylation

| Parameter | Condition 1[1] | Condition 2[2] | Condition 3[5] |

| Reactants | Cyclohexanecarbonyl chloride, Benzene | Cyclohexanecarbonyl chloride, Benzene | Cyclohexyl formyl chloride, Benzene |

| Catalyst | Aluminum chloride | Anhydrous aluminum trichloride | Aluminum chloride |

| Molar Ratio (Acyl Chloride:Benzene:AlCl₃) | Not specified (weight ratio given) | 1 : (1-3) : (1-3) | 1 : 4.45 : 1.1 |

| Temperature (°C) | 5-10 (addition), 13-17 (reaction) | Not specified | 60-85 |

| Reaction Time (hours) | ≥ 2.5 | Not specified | 2 |

| Yield (%) | High (not specified numerically) | > 99% (conversion rate) | 95.81 |

Detailed Experimental Protocol (Adapted from[1][5])

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl) is charged with anhydrous aluminum chloride (1.1-1.8 equivalents) and benzene (serving as both reactant and solvent).

-

Reactant Addition: The mixture is cooled to 5-10°C in an ice bath. Cyclohexanecarbonyl chloride (1 equivalent) is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 15°C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 15 ± 2°C or heated to 60-85°C) for 2-3 hours.

-

Work-up: The reaction mixture is cooled in an ice bath and slowly quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether). The combined organic layers are washed sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation.

Grignard Reaction

An alternative route to this compound involves the Grignard reaction. This method typically involves two main variations: the reaction of a cyclohexyl Grignard reagent with a benzoyl derivative or the reaction of a phenyl Grignard reagent with a cyclohexanecarbonyl derivative. A subsequent oxidation step is required to obtain the ketone.

Reaction Mechanism

The synthesis via a Grignard reaction followed by oxidation involves two distinct stages:

-

Nucleophilic Addition: A Grignard reagent (e.g., cyclohexylmagnesium bromide) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde).[6] This addition reaction forms a magnesium alkoxide intermediate.[6] An acidic workup then protonates the alkoxide to yield a secondary alcohol, cyclohexylphenylmethanol.[7]

-

Oxidation: The resulting secondary alcohol is then oxidized to the corresponding ketone.[8] This can be achieved using various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a chromic acid solution (Jones reagent).[9][10] The oxidation mechanism with PCC involves the formation of a chromate (B82759) ester, followed by an E2-like elimination of a proton from the carbinol carbon to form the carbon-oxygen double bond.[10]

Caption: Grignard Synthesis and Oxidation Pathway.

Experimental Protocols & Quantitative Data

Detailed quantitative data for the Grignard synthesis of this compound is less commonly reported in a consolidated format compared to the Friedel-Crafts route. The following is a generalized protocol.

Table 2: General Parameters for Grignard Synthesis and Oxidation

| Step | Reactants | Solvents | Key Conditions |

| Grignard Addition | Cyclohexyl halide, Magnesium, Benzaldehyde | Anhydrous diethyl ether or THF | Anhydrous conditions, inert atmosphere (N₂ or Ar) |

| Oxidation | Cyclohexylphenylmethanol, Oxidizing agent (e.g., PCC) | Dichloromethane (for PCC) | Anhydrous conditions for PCC |

Detailed Experimental Protocol (Generalized)

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are placed. A solution of cyclohexyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of cyclohexylmagnesium bromide.

-

Addition to Aldehyde: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of benzaldehyde in anhydrous diethyl ether is added dropwise. The reaction is stirred until completion (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried and the solvent evaporated to yield crude cyclohexylphenylmethanol.

-

Oxidation: The crude alcohol is dissolved in dichloromethane. Pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) is added, and the mixture is stirred at room temperature until the oxidation is complete.

-

Purification: The reaction mixture is filtered through a pad of silica (B1680970) gel to remove the chromium byproducts. The filtrate is concentrated, and the resulting crude this compound is purified by column chromatography or vacuum distillation.

Oxidation of Cyclohexylphenylmethanol

This method is essentially the final step of the Grignard synthesis pathway and is applicable when cyclohexylphenylmethanol is available as a starting material.

Reaction Mechanism

The oxidation of the secondary alcohol, cyclohexylphenylmethanol, to this compound involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.[8] Various oxidizing agents can be employed, each with a distinct mechanism.

-

Chromium-Based Reagents (e.g., PCC, Jones Reagent): As described previously, these reagents form a chromate ester intermediate, which then undergoes elimination to form the ketone.[10][11]

-

Other Oxidants: Milder and more selective oxidizing agents such as those based on dimethyl sulfoxide (B87167) (Swern oxidation) or hypervalent iodine (Dess-Martin periodinane) can also be used. These methods often offer advantages in terms of avoiding harsh acidic conditions and heavy metal waste.

Experimental Protocols & Quantitative Data

The choice of oxidizing agent will dictate the specific experimental protocol.

Table 3: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Solvent | Key Features |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Mild, anhydrous conditions required.[11][12] |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone | Strong oxidant, acidic conditions.[9] |

| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | Dichloromethane | Mild, requires low temperatures (-78°C). |

| Dess-Martin Periodinane (DMP) | Dichloromethane | Mild, neutral conditions, commercially available. |

Detailed Experimental Protocol (PCC Oxidation)

-

Setup: To a solution of cyclohexylphenylmethanol (1 equivalent) in anhydrous dichloromethane, add pyridinium chlorochromate (PCC) (1.2-1.5 equivalents) in one portion.

-

Reaction: Stir the mixture at room temperature for 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a short column of silica gel or celite to remove the dark chromium residues. The filtrate is concentrated under reduced pressure, and the resulting crude ketone is purified by either vacuum distillation or column chromatography.

Overall Workflow

The synthesis of this compound, regardless of the chosen route, follows a general laboratory workflow.

Caption: General Experimental Workflow for Synthesis.

Conclusion

The synthesis of this compound is most commonly achieved via Friedel-Crafts acylation due to its high efficiency and directness.[2] However, for specific applications or when starting materials are constrained, the Grignard reaction followed by oxidation offers a viable alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the required purity of the final product. The protocols and data presented in this guide provide a solid foundation for researchers to select and optimize the synthesis of this important ketone.

References

- 1. CN102267887A - Synthesis process for 1-hydroxythis compound - Google Patents [patents.google.com]

- 2. US6881865B2 - Method for preparing this compound from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. CN1359892A - Process for preparing 1-hydroxycyclohexyl phenylketone - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Question Draw the mechanism for the following reaction: Cyclohexyl magne.. [askfilo.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organic-synthesis.com [organic-synthesis.com]

Cyclohexyl phenyl ketone CAS number and molecular structure

An In-depth Technical Guide to Cyclohexyl Phenyl Ketone

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant applications in organic synthesis and as a scaffold in drug discovery. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, biological activities, and safety information, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

This compound, also known as benzoylcyclohexane, is an aromatic ketone. Its structure consists of a cyclohexyl ring and a phenyl ring connected by a carbonyl group.

Molecular Formula: C₁₃H₁₆O[1][2][4]

IUPAC Name: cyclohexyl(phenyl)methanone[1][4][5]

Molecular Structure Diagram:

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 712-50-5 | [1][2][3] |

| EC Number | 211-923-5 | [1][2][3] |

| PubChem CID | 12837 | [1] |

| Molecular Formula | C₁₃H₁₆O | [1][2][4] |

| SMILES | C1CCC(CC1)C(=O)C2=CC=CC=C2 | [1][2][5] |

| InChI Key | BMFYCFSWWDXEPB-UHFFFAOYSA-N | [2][4][5] |

| Synonyms | Benzoylcyclohexane, Phenyl cyclohexyl ketone | [1][2][4] |

Physical and Chemical Properties

This compound is a solid at room temperature with a white to off-white appearance.[5]

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 188.27 g/mol | [2][3][4] |

| Appearance | White to brown crystals or powder | [5] |

| Melting Point | 55-57 °C | [2] |

| Flash Point | > 112 °C | [6] |

| Assay | ≥97.5% (GC) | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Summary of Spectroscopic Data

| Technique | Key Features and Observations | Reference |

| ¹H NMR | Spectra available for viewing and analysis. | [1][7] |

| IR Spectroscopy | Data available from KBr pellet, ATR-Neat, and Vapor Phase techniques. | [1] |

| Mass Spectrometry | Electron ionization mass spectrum data is available. | [1][8] |

| UV/Visible Spectrum | Spectral data is available for analysis. | [8] |

Synthesis and Experimental Protocols

This compound can be synthesized through several methods. A widely used approach is the Friedel-Crafts acylation of benzene (B151609) with cyclohexanecarbonyl chloride.[9] Furthermore, it serves as a precursor for derivatives like cyclohexyl-phenyl-methanone oxime, a compound of interest in medicinal chemistry.[10]

Experimental Protocol 1: Synthesis of this compound via Friedel-Crafts Reaction

This protocol is adapted from established methods for Friedel-Crafts acylation.[9][11]

-

Preparation of Cyclohexanecarbonyl Chloride: Cyclohexanecarboxylic acid is reacted with a chlorinating agent such as thionyl chloride or phosphorus trichloride (B1173362). For instance, reacting cyclohexanecarboxylic acid with thionyl chloride at a molar ratio of 1:1.4 for 3.5 hours can yield cyclohexanecarbonyl chloride.[11]

-

Friedel-Crafts Reaction: Anhydrous aluminum trichloride is added to a solution of the prepared cyclohexanecarbonyl chloride in benzene.[9][11] This electrophilic aromatic substitution reaction yields this compound.

-

Work-up and Purification: The reaction mixture is typically quenched with acid and extracted. The crude product is then purified, often through distillation or chromatography, to yield the final product with high conversion and selectivity.[9]

Experimental Protocol 2: Synthesis of Cyclohexyl-phenyl-methanone Oxime

This protocol describes the conversion of this compound to its oxime derivative.[10]

-

Dissolution: Dissolve this compound in ethanol (B145695) in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add an aqueous solution of hydroxylamine (B1172632) hydrochloride and a base, such as potassium carbonate. A typical molar ratio of ketone to hydroxylamine hydrochloride to base is 1:1.2:1.2.[10]

-

Reflux: Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture and remove the ethanol under reduced pressure. Add water to the residue.

-

Extraction: Extract the aqueous layer with an organic solvent like diethyl ether. Combine the organic extracts and wash with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the filtrate to obtain the crude oxime.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[10]

Applications in Research and Drug Development

This compound and its derivatives are valuable in various fields, from materials science to medicinal chemistry.

-

Photoinitiators: It is a key intermediate in the synthesis of 1-hydroxythis compound, a widely used photoinitiator for UV curing applications in inks and coatings.[9][12]

-

Potential Endocrine Disruptor: The compound is of interest to the U.S. Environmental Protection Agency (USEPA) due to its potential for endocrine disruption in aquatic and terrestrial species.[2]

-

Phototoxicity: this compound has been shown to induce photohaemolysis in human erythrocytes when exposed to UVA-rich irradiation.[2]

-

Drug Discovery Scaffold: The this compound scaffold is a subject of interest in drug development.

-

Antimicrobial and Anticancer Potential: Derivatives, particularly oximes, are being investigated for antimicrobial, antifungal, and cytotoxic properties.[13][14] Modifications to the phenyl ring, such as adding electron-withdrawing groups, can enhance these biological activities.[13]

-

Neurodegenerative Diseases: A derivative, phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide, was designed as a potent activator of mitofusins, which are mitochondrial proteins.[15] This presents a potential therapeutic strategy for neurodegenerative conditions like Charcot-Marie-Tooth disease.[15]

-

Structure-Activity Relationships (SAR): Research suggests that replacing phenyl groups with cyclohexyl groups in drug-like molecules can maintain or even improve potency, challenging the conventional understanding of stacking interactions in drug design.[16]

-

Biological Activity and Signaling Pathways

While data on the parent compound is limited, its derivatives have been hypothesized to modulate key cellular signaling pathways, making them attractive for therapeutic development.

Table 4: Illustrative Biological Activities of Cyclohexyl-phenyl-methanone Oxime Analogs

| Compound | Activity | Metric | Target Organism/Cell Line | Reference |

| Oxime Derivatives | Antimicrobial | MIC | Bacterial and Fungal Strains | [13] |

| Oxime Derivatives | Cytotoxic | IC₅₀ | HeLa Cells | [13] |

| Oxime Derivatives | Anticancer | - | - | [14] |

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal inhibitory concentration.

Hypothesized Mechanism of Action

Oxime derivatives of this compound are theorized to exert their anticancer effects by interacting with critical cell signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.[14]

Safety and Toxicology

Handling this compound requires adherence to safety protocols due to its potential hazards.

Table 5: Safety and Hazard Information

| Hazard Type | Information | Reference |

| GHS Pictogram | Warning, Environmental Hazard | [1] |

| GHS Hazard Statements | H411: Toxic to aquatic life with long lasting effects. | [1] |

| Precautionary Statements | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container in accordance with local regulations. | [1] |

| Health Hazards | Causes eye, skin, and respiratory system irritation. May be harmful if swallowed or inhaled. | [6] |

| Target Organs | Respiratory system, eyes, skin. | [6] |

| First Aid | In case of contact, flush eyes and skin with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist. | [6] |

This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling the chemical.[6][17]

Conclusion

This compound is a compound with a well-established role as a chemical intermediate and a growing significance as a structural scaffold in drug discovery. Its straightforward synthesis and versatile reactivity allow for the creation of diverse derivatives with promising biological activities, from potential anticancer agents to novel therapeutics for neurodegenerative diseases. Further research into its structure-activity relationships and mechanisms of action will continue to unlock its potential for scientific and therapeutic advancement.

References

- 1. This compound | C13H16O | CID 12837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 环己基苯基甲酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 环己基苯基甲酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. B24816.22 [thermofisher.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Phenyl cyclohexyl ketone [webbook.nist.gov]

- 9. US6881865B2 - Method for preparing this compound from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [guidechem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of Cyclohexyl Phenyl Ketone in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of cyclohexyl phenyl ketone. While specific quantitative solubility data is sparse in publicly available literature, this document outlines the core principles governing its solubility in various organic solvents. It details established experimental protocols for determining solubility, including gravimetric, spectroscopic, and high-throughput methods. Furthermore, this guide presents logical and procedural workflows through diagrams to aid in understanding and practical application.

Introduction to this compound

This compound, also known as benzoylcyclohexane, is an organic compound with the chemical formula C₁₃H₁₆O.[1][2] Structurally, it consists of a cyclohexyl group and a phenyl group attached to a central carbonyl (ketone) functional group. This structure, featuring both bulky non-polar rings and a polar carbonyl group, imparts unique solubility characteristics that are crucial for its application in organic synthesis, pharmaceutical intermediates, and as a photoinitiator.[1][3] Understanding its solubility is paramount for designing reaction conditions, purification processes like crystallization, and formulation development.

Solubility Profile and Data

The principle of "like dissolves like" is the primary determinant of this compound's solubility.[4] Its molecule has a dual nature: the large cyclohexyl and phenyl groups are non-polar, while the carbonyl (C=O) group is polar. The overall solubility in a given solvent depends on the balance of these characteristics.

Currently, specific quantitative solubility values (e.g., in g/100 mL) for this compound across a wide range of organic solvents and temperatures are not extensively documented in readily accessible scientific literature. However, its behavior can be predicted based on its structural features.

Qualitative Solubility Data

The compound's solubility is dictated by its molecular structure, which includes a polar carbonyl group and non-polar cyclohexyl and phenyl groups.[1] This leads to favorable interactions with non-polar solvents and limited solubility in highly polar solvents like water.[1] The solubility is also expected to increase with higher temperatures due to enhanced molecular motion.[1]

| Solvent Class | Predicted Solubility | Rationale |

| Non-Polar Solvents (e.g., Hexane, Toluene, Benzene) | High | The large non-polar (hydrocarbon) portions of this compound interact favorably with non-polar solvent molecules via London dispersion forces.[1] |

| Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate) | Moderate to High | These solvents can interact with the polar carbonyl group of the ketone, while also being compatible with its non-polar components. Aldehydes and ketones are generally soluble in most common organic solvents.[5][6] |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Low to Moderate | While the carbonyl group can act as a hydrogen bond acceptor, the large non-polar rings hinder dissolution in solvents with strong hydrogen-bonding networks. Solubility of ketones in water (and by extension, small alcohols) decreases as the carbon chain length increases.[5][6] |

| Highly Polar Solvents (e.g., Water) | Very Low / Insoluble | The large, hydrophobic hydrocarbon structure dominates, making it immiscible with water.[1] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, direct experimental measurement is necessary. The following are standard laboratory protocols for determining the solubility of a solid organic compound like this compound.

Gravimetric Method (Shake-Flask)

The gravimetric method is a classic and highly accurate technique based on determining the mass of the solute dissolved in a saturated solution.[7][8]

Objective: To determine the concentration of a solute in a saturated solution at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Pre-weighed evaporating dishes or vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask and place it in a thermostatic shaker set to the desired temperature.

-

Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure the solution is fully saturated. Equilibrium is reached when consecutive concentration measurements are the same.

-

-

Sample Separation:

-

Once equilibrated, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 10 mL) of the supernatant (the clear, saturated solution) using a volumetric pipette. It is critical to avoid transferring any solid particles. Filtration through a membrane filter compatible with the solvent is recommended.

-

-

Solvent Evaporation:

-

Transfer the filtered aliquot into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under controlled conditions. This can be done in a fume hood at room temperature, on a hot plate at low heat, or in a vacuum oven to avoid decomposition of the solute.

-

-

Mass Determination:

-

Once the solvent is fully evaporated, place the evaporating dish containing the solid residue in an oven (at a temperature below the solute's melting point) or a vacuum desiccator to remove any final traces of solvent until a constant weight is achieved.[7]

-

Weigh the dish with the dry solute.

-

-

Calculation:

-

Subtract the initial weight of the empty dish from the final weight to find the mass of the dissolved this compound.

-

Calculate the solubility, typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

UV/Vis Spectroscopic Method

This method is suitable if the solute has a chromophore that absorbs light in the UV-Visible range and the solvent is transparent in that region. It is often faster than the gravimetric method.

Objective: To determine solute concentration based on its absorbance of light.

Procedure:

-

Create a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the desired solvent with known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) using a UV/Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

-

Prepare a Saturated Solution:

-

Follow Step 1 from the gravimetric method to prepare a saturated solution at a constant temperature.

-

-

Measure Sample Absorbance:

-

Filter the saturated solution to remove all undissolved solids.

-

Dilute a known volume of the filtrate with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculate Solubility:

-

Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine its concentration.

-

Multiply this concentration by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.

-

High-Throughput Screening (HTS) Methods

For drug development and large-scale screening, HTS methods offer rapid solubility assessment for many samples simultaneously, often in 96-well plates.

Objective: To rapidly estimate solubility, often for comparative purposes.

Method Example: Laser Nephelometry

-

Principle: This technique measures the amount of light scattered by undissolved particles in a suspension. It can be used to find the point at which a compound precipitates from a solution.

-

Procedure:

-

A stock solution of this compound in a miscible solvent like DMSO is prepared.

-

This stock solution is dispensed into a 96-well plate.

-

An aqueous buffer or organic solvent is progressively added to each well.

-

A laser nephelometer scans the plate, detecting the transition point where the compound precipitates and the solution becomes turbid (scatters light).

-

The concentration at this transition point is taken as a measure of the kinetic solubility.

-

Visualizations: Logical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key relationships and processes related to solubility determination.

Caption: Logical diagram illustrating the influence of molecular structure on solubility.

Caption: Experimental workflow for the gravimetric (shake-flask) solubility method.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C13H16O | CID 12837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. smart.dhgate.com [smart.dhgate.com]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pharmajournal.net [pharmajournal.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uomus.edu.iq [uomus.edu.iq]

Health and safety handling precautions for Cyclohexyl phenyl ketone

An In-depth Technical Guide to the Health and Safety of Cyclohexyl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for this compound (CAS No. 712-50-5), a compound used in various research and industrial applications.[1][2][3] Adherence to proper handling and safety protocols is essential when working with this chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆O | [1][2][3] |

| Molecular Weight | 188.27 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 54-59 °C | [2] |

| Boiling Point | 165-168 °C at 20 mmHg | [2] |

| Flash Point | > 112 °C (> 233.60 °F) | [4] |

| Solubility | Insoluble in water; soluble in non-polar organic solvents like hexane (B92381) and toluene. | [5] |

| Synonyms | Benzoylcyclohexane, Phenyl cyclohexyl ketone | [2][3] |

Hazard Identification and GHS Classification

The hazard classification for this compound varies across different sources. It is crucial for users to be aware of all potential hazards.

According to some safety data sheets, this compound is classified as a hazardous chemical.[2][6] The GHS classification indicates that it causes skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[2][6]

-

Hazard Statements:

Conversely, other sources classify it as toxic to aquatic life with long-lasting effects (Chronic aquatic toxicity, Category 2).[3][7]

It is also important to note that some suppliers state that the chemical is not a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[8] Given these discrepancies, it is recommended to handle the substance with caution, assuming it possesses all the aforementioned hazards.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe working environment.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[2][4][8]

-

Personal Hygiene: Wash hands thoroughly after handling.[2][4][8] Do not eat, drink, or smoke in the work area.[2]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[2][4][8]

-

Dust and Aerosol Generation: Minimize dust generation and accumulation.[4] Avoid breathing dust, fumes, or vapors.[2][4]

-

Clothing: Contaminated clothing should be removed and washed before reuse.[2][4]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[1][4][6]

-

Incompatible Materials: Keep away from strong oxidizing agents.[2][4]

-

Ignition Sources: Keep away from heat and sources of ignition.[2][6]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [2][4][6][9] |

| Skin Protection | Wear appropriate gloves to prevent skin exposure. Wear appropriate protective clothing to prevent skin exposure. | [2][4][6][9] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [2][4] |

First Aid Measures

In case of exposure, immediate medical attention is necessary. The following are first aid guidelines:

-

Inhalation: Remove the person from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][2][4][6]

-

Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2][4][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1][2][4][6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[2][4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][4][7]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide and carbon dioxide may be generated by thermal decomposition or combustion.[2][4][6]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2][4][6]

Accidental Release Measures

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 4. Ensure adequate ventilation.[2][4][6]

-

Environmental Precautions: Prevent the product from entering drains.[2][8]

-

Methods for Cleaning Up: Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dusty conditions.[2][4]

Toxicological and Ecotoxicological Information

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[10] No LD50 or LC50 data is currently available.[4]

-

Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.[2]

-

Acute Effects:

-

Carcinogenicity: Not listed by ACGIH, IARC, NTP, or CA Prop 65.[4]

Ecotoxicological Information

There is conflicting information regarding the ecotoxicity of this compound. Some sources indicate it is toxic to aquatic life with long-lasting effects.[3][7] However, other data suggests it contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants.[11] Due to this uncertainty, release into the environment should be avoided.[7]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety studies cited in the available safety data sheets are not publicly available. Researchers should refer to standard OECD or EPA guidelines for conducting their own safety assessments if required.

Visualizations

The following diagrams provide a visual representation of key safety workflows.

Caption: Workflow for Safe Handling of this compound.

Caption: First Aid Decision Tree for this compound Exposure.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. aksci.com [aksci.com]

- 3. This compound | C13H16O | CID 12837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Phenyl cyclohexyl ketone(712-50-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Cyclohexyl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl phenyl ketone, a significant intermediate in organic synthesis, particularly for photoinitiators, possesses a thermal stability profile crucial for its application and safe handling. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its stability and decomposition pathways. Due to the limited availability of direct experimental thermogravimetric and calorimetric data in publicly accessible literature, this guide combines established physical properties with hypothetical, yet representative, thermal analysis data derived from structurally analogous compounds. Detailed experimental protocols for key analytical techniques are provided, alongside a proposed thermal decomposition mechanism based on fundamental principles of organic chemistry and studies of related molecules.

Introduction

This compound, also known as benzoylcyclohexane, is an aromatic ketone featuring a phenyl group and a cyclohexyl group attached to a carbonyl carbon. Its molecular structure lends it to applications in various fields, including as a precursor in the synthesis of photoinitiators like 1-hydroxythis compound. Understanding the thermal stability and decomposition behavior of this compound is paramount for process optimization, safety assessments, and ensuring product purity in its various applications.

This guide summarizes the known physical and thermal properties of this compound. It further presents a detailed, albeit hypothetical, thermal decomposition profile and discusses the probable decomposition mechanisms.

Physicochemical and Thermal Properties

A summary of the key physical and thermal properties of this compound is presented in Table 1. These values have been compiled from various chemical suppliers and safety data sheets.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₆O | |

| Molecular Weight | 188.27 g/mol | |

| Melting Point | 55-57 °C | [1] |

| Boiling Point | 165-168 °C at 20 mmHg | |

| Flash Point | 113 °C (closed cup) | |

| Appearance | White to light yellow solid | |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂) |

Note: The provided data is based on available literature and supplier information.

Thermal Stability Analysis (Hypothetical Data)

Representative Thermogravimetric Analysis (TGA)

A hypothetical TGA curve for this compound under an inert nitrogen atmosphere is described in Table 2. This projection assumes a single-step decomposition process occurring at elevated temperatures. The onset of decomposition is anticipated to be significantly above its boiling point, indicating good thermal stability.

| Temperature (°C) | Mass Loss (%) | Description |

| 25 - 250 | < 1% | Initial mass, stable region |

| 250 - 350 | ~ 5% | Onset of thermal decomposition |

| 350 - 450 | ~ 90% | Major decomposition phase |

| > 450 | ~ 5% | Residual char |

Representative Differential Scanning Calorimetry (DSC)

A projected DSC thermogram would likely show an endothermic peak corresponding to the melting of the solid compound, followed by a broad exothermic event at higher temperatures, indicative of the decomposition process.

| Thermal Event | Temperature Range (°C) | Enthalpy Change (ΔH) | Description |

| Melting (Endotherm) | 55 - 60 | > 0 J/g | Solid to liquid phase transition |

| Decomposition (Exotherm) | 300 - 450 | < 0 J/g | Bond breaking and formation of new species |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a free-radical mechanism, influenced by the relative bond strengths within the molecule. The initiation step would involve the cleavage of the weakest bonds at high temperatures.

A plausible decomposition pathway is illustrated below. The initial step is proposed to be the homolytic cleavage of the bond between the carbonyl group and the cyclohexyl ring, which is generally weaker than the bond to the aromatic ring.

Caption: Proposed free-radical decomposition pathway for this compound.

The subsequent reactions would involve hydrogen abstraction, radical recombination, and fragmentation of the initial radical species, leading to a complex mixture of smaller molecules such as benzene, cyclohexene, and carbon monoxide, consistent with the hazardous decomposition products listed in safety data sheets.

Experimental Protocols

To empirically determine the thermal stability and decomposition of this compound, the following standard experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of this compound by measuring its mass change as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

A sample of 5-10 mg of this compound is accurately weighed into a ceramic or aluminum crucible.

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any air and prevent oxidation.

-

The sample is heated from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition and the temperatures of maximum mass loss rate.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound, such as melting and decomposition.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

A small sample (2-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas.

-

The sample is subjected to a controlled temperature program, typically heating from ambient temperature to a temperature beyond its decomposition point at a constant rate (e.g., 10 °C/min).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The resulting DSC curve is analyzed to identify and quantify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This compound exhibits good thermal stability, a critical attribute for its use in chemical synthesis and other industrial applications. While direct experimental data on its high-temperature decomposition is limited in the public domain, analysis of its structure and comparison with related compounds allow for the construction of a representative thermal profile and a plausible decomposition mechanism. The primary decomposition pathway is likely a free-radical process initiated by the cleavage of the cyclohexyl-carbonyl bond, leading to the formation of various aromatic and aliphatic fragments. For precise quantitative data, the experimental protocols for TGA and DSC outlined in this guide should be followed. This information is vital for ensuring the safe handling, storage, and application of this compound in research and development settings.

References

Understanding the chemical reactivity of Cyclohexyl phenyl ketone

An In-depth Technical Guide to the Chemical Reactivity of Cyclohexyl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of this compound, a versatile intermediate in organic synthesis. As a molecule incorporating both an aliphatic cyclohexane (B81311) ring and an aromatic phenyl ring attached to a central carbonyl group, its reactivity is of significant interest in the development of new chemical entities. This document details key reactions, provides experimental protocols, and presents quantitative data to support further research and application in medicinal chemistry and materials science.

Nucleophilic Addition to the Carbonyl Group

The carbonyl group in this compound is a primary site for nucleophilic attack, a characteristic reaction of ketones. This reactivity allows for the formation of a variety of functional groups.

Reduction to Cyclohexylphenylmethanol

The reduction of the ketone to the corresponding secondary alcohol, cyclohexylphenylmethanol, is a fundamental transformation. This can be achieved using various reducing agents, with sodium borohydride (B1222165) being a common and mild choice.

Experimental Protocol: Reduction with Sodium Borohydride

This protocol is based on the general procedure for the reduction of ketones.[1][2]

-

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (or Ethanol)

-

Water

-

Dichloromethane (B109758) (or Diethyl ether)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (1M, for workup)

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly add 1M HCl to quench the excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Quantitative Data: Reduction of Ketones

| Reactant | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Benzophenone | NaBH₄ | Ethanol (B145695) | Room Temp. | — | 80-85 | [1] |

| Dicyclohexyl ketone | NaBH₄ | Methanol | 0 - RT | 1 hour | >95 | [2] |

| This compound | NaBH₄ | Methanol | 0 - RT | — | High (expected) | (Predicted) |

Logical Relationship: Reduction of Ketone to Alcohol

Caption: General mechanism for the reduction of this compound to its corresponding alcohol.

Grignard Reaction

The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group of this compound allows for the formation of tertiary alcohols. This reaction is a powerful tool for creating new carbon-carbon bonds.

Experimental Protocol: Reaction with Methylmagnesium Bromide

This protocol is based on the general procedure for Grignard reactions with ketones.

-

Materials:

-

This compound

-

Methylmagnesium bromide (CH₃MgBr) in a suitable solvent (e.g., THF or diethyl ether)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent (1.1 equivalents) dropwise via a syringe or an addition funnel.

-

Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer to obtain the crude tertiary alcohol.

-

Purify the product by column chromatography.

-

Quantitative Data: Grignard Reaction with Ketones

| Ketone | Grignard Reagent | Solvent | Product | Yield (%) | Reference |

| Cyclohexanone (B45756) | Methylmagnesium bromide | Diethyl ether | 1-Methylcyclohexan-1-ol | High | [3] |

| Benzophenone | Phenylmagnesium bromide | Diethyl ether | Triphenylmethanol | ~95 | [4] |

| This compound | Methylmagnesium bromide | Diethyl ether | 1-Cyclohexyl-1-phenylethanol | High (expected) | (Predicted) |

Reactions at the α-Carbon

The presence of α-hydrogens in the cyclohexyl ring allows for enolate formation and subsequent reactions.

Oximation

This compound readily reacts with hydroxylamine (B1172632) to form this compound oxime. This reaction is a classic condensation reaction of ketones.[5]

Experimental Protocol: Synthesis of this compound Oxime [5]

-

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium carbonate (K₂CO₃) or Sodium Acetate

-

Ethanol

-

Water

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.[5]

-

Add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and potassium carbonate (1.2 equivalents).[5]

-

Heat the mixture to reflux and monitor the reaction by TLC.[5]

-

After completion, cool the mixture and remove the ethanol under reduced pressure.[5]

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether).[5]

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.[5]

-

Concentrate the organic layer to obtain the crude oxime, which can be purified by recrystallization.[5]

-

Quantitative Data: Oximation of this compound

| Reactant | Reagents | Solvent | Conditions | Yield (%) | Reference |

| This compound | NH₂OH·HCl, K₂CO₃ | Ethanol/Water | Reflux | High | [5] |

Experimental Workflow: Oximation

Caption: Workflow for the synthesis of this compound oxime.

Complete Reduction of the Carbonyl Group

The carbonyl group can be completely removed to form the corresponding methylene (B1212753) group (-CH₂-), yielding cyclohexylphenylmethane. This is typically achieved under harsh conditions using either the Clemmensen or Wolff-Kishner reduction.

Clemmensen Reduction

This reduction is carried out in an acidic medium using zinc amalgam and concentrated hydrochloric acid. It is particularly effective for aryl-alkyl ketones.

Experimental Protocol: Clemmensen Reduction (General)

-

Materials:

-

This compound

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene (as a co-solvent)

-

-

Procedure:

-

Prepare zinc amalgam by stirring zinc powder with a dilute solution of mercuric chloride.

-

In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, concentrated HCl, toluene, and this compound.

-

Heat the mixture to a vigorous reflux with stirring.

-

Additional portions of concentrated HCl may be required during the reaction.

-

After several hours, cool the reaction mixture and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the crude product.

-

Purify by distillation or chromatography.

-

Wolff-Kishner Reduction

This reduction is performed under basic conditions, making it suitable for substrates that are sensitive to acid. The ketone is first converted to a hydrazone, which is then heated with a strong base.[6][7][8][9][10]

Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)

This is a general protocol.[8]

-

Materials:

-

This compound

-

Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)

-

Potassium hydroxide (B78521) (KOH)

-

Diethylene glycol (or other high-boiling solvent)

-

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, add this compound, hydrazine hydrate, and diethylene glycol.

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone.

-

Add potassium hydroxide pellets and replace the reflux condenser with a distillation head.

-

Heat the mixture to a higher temperature (e.g., 190-200 °C) to distill off water and excess hydrazine.

-

Once the distillation ceases, replace the distillation head with the reflux condenser and continue to reflux for several hours.

-

Cool the reaction mixture, add water, and extract the product with a suitable solvent (e.g., ether or toluene).

-

Wash the combined organic extracts, dry, and concentrate.

-

Purify the product by distillation or chromatography.

-

Signaling Pathway: Comparison of Clemmensen and Wolff-Kishner Reductions

Caption: Two major pathways for the complete reduction of the carbonyl group.

Olefination Reactions

The carbonyl group can be converted into a carbon-carbon double bond through olefination reactions, with the Wittig reaction being a prominent example.

Wittig Reaction

The Wittig reaction involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent) to form an alkene.[11][12]

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

This protocol is based on general procedures for the Wittig reaction.[3][13]

-

Materials:

-

This compound

-

A strong base (e.g., n-butyllithium or potassium tert-butoxide)

-

Anhydrous THF or diethyl ether

-

-

Procedure:

-

Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool to 0 °C and add the strong base dropwise. Stir until the characteristic color of the ylide appears.

-

Reaction with Ketone: Dissolve this compound in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Workup: Quench the reaction with water or saturated NH₄Cl solution. Extract the product with ether.

-

Purification: The major byproduct is triphenylphosphine (B44618) oxide, which can be removed by crystallization or column chromatography.

-

Quantitative Data: Wittig Reaction

| Ketone | Ylide | Product | Yield (%) | Reference |

| Cyclohexanone | Methylenetriphenylphosphorane | Methylenecyclohexane | 84 | [3] |

| Benzophenone | Methylenetriphenylphosphorane | 1,1-Diphenylethylene | ~100 | [12][14] |

| This compound | Methylenetriphenylphosphorane | (Cyclohexylidenemethyl)benzene | High (expected) | (Predicted) |

Photochemical Reactivity

Upon irradiation with UV light, this compound can undergo a Norrish Type II-like cleavage, leading to the formation of acetophenone (B1666503) and cyclohexene.[15][16]

Quantitative Data: Photochemical Cleavage [15]

| Solvent | Acetophenone Yield (%) | Pinacol Products (%) | Unchanged Ketone (%) |

| Propan-2-ol | 51.3 | 15.2 | 25 |

| Benzene (B151609) | 66.0 | 11.9 | 26 |

Reaction Pathway: Photochemical Cleavage

Caption: Proposed mechanism for the photochemical cleavage of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride, using a Lewis acid catalyst such as aluminum chloride.[17][18]

Quantitative Data: Friedel-Crafts Acylation [18]

| Acylating Agent | Aromatic Substrate | Catalyst | Reaction Time (h) | Yield (%) |

| Cyclohexanecarbonyl chloride | Benzene | AlCl₃ | 3.5 | 88.67 |

This technical guide has summarized the key aspects of the chemical reactivity of this compound, providing a foundation for its application in synthetic chemistry. The provided protocols and data serve as a starting point for further investigation and optimization in a research and development setting.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Solved Question One (The Wittig reaction of cyclohexanone | Chegg.com [chegg.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wolff-Kishner Reduction [organic-chemistry.org]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. organicreactions.org [organicreactions.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Wittig Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. The photochemical transformation of phenyl cyclohexyl ketone into acetophenone; an unusual double type-II cleavage - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. The photochemical transformation of phenyl cyclohexyl ketone into acetophenone; an unusual double type-II cleavage - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. US6881865B2 - Method for preparing this compound from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

The Genesis of a Ketone: An In-depth Technical Guide to the Discovery and Synthesis of Cyclohexyl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract